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Compound of Interest

Compound Name: Terpendole C

Cat. No.: B1681267 Get Quote

This technical guide provides an in-depth overview of Terpendole C, an indole-diterpenoid

fungal metabolite. It is intended for researchers, scientists, and drug development

professionals interested in its chemical properties, biosynthesis, biological activities, and

mechanisms of action. This document summarizes key quantitative data, details relevant

experimental protocols, and visualizes associated biochemical pathways.

Introduction
Terpendole C is a complex indole-diterpene natural product first isolated from the culture broth

of the fungus Albophoma yamanashiensis (strain FO-2546).[1][2] It belongs to a class of

biogenetically related mycotoxins that share a common core structure derived from an indole

moiety and a cyclic diterpene skeleton.[2][3] Terpendole C has garnered scientific interest

primarily due to its potent biological activities, including the inhibition of Acyl-CoA:cholesterol

acyltransferase (ACAT) and the induction of tremors in animal models.[1][4]

Chemical Properties and Structure
Terpendole C is characterized by a complex heptacyclic core structure. Spectroscopic studies,

including Nuclear Magnetic Resonance (NMR) and X-ray crystallography of related

terpendoles, have been used to elucidate its structure.[5]

Molecular Formula: C₃₂H₄₁NO₅

Molecular Weight: 535.67 g/mol
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Class: Indole-Diterpenoid[2][3]

Caption: Chemical structure of Terpendole C.

Biosynthesis
The biosynthesis of Terpendole C, like other paspaline-derived indole-diterpenes, begins with

two primary precursors: tryptophan and geranylgeranyl diphosphate (GGPP).[2][3] The

pathway involves a series of enzymatic reactions, including prenylation, cyclization, and

oxidation, catalyzed by enzymes such as prenyltransferases, terpene cyclases, and P450

monooxygenases.[4] While the precise enzymatic steps leading to Terpendole C have not

been fully elucidated, a general pathway can be proposed based on related compounds like

Terpendole E.[6]
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Caption: Simplified proposed biosynthetic pathway for Terpendole C.

Biological Activities
Terpendole C exhibits two primary, well-documented biological activities: inhibition of ACAT

and induction of tremors.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition
Terpendole C is a potent inhibitor of ACAT, an intracellular enzyme responsible for esterifying

free cholesterol into cholesteryl esters for storage or transport.[1][5] Among several terpendoles

isolated, Terpendole C demonstrated the most powerful inhibitory effect in an in vitro enzyme

assay.[1]
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Tremorgenic Activity
Like many indole-diterpenes, Terpendole C is a tremorgen.[2][4] Administration to mice results

in a rapid onset of tremors, indicating it is a potent and fast-acting neurotoxin.[4] This activity is

a hallmark of several related mycotoxins that cause neurological syndromes in grazing

livestock.[7]

Quantitative Data
The biological activities of Terpendole C and its analogs have been quantified in various

assays.

Compound Assay Type System IC₅₀ (µM) Reference(s)

Terpendole C
ACAT Inhibition

(Enzyme)

Rat Liver

Microsomes
2.1 [1][2][5][8]

Terpendole D
ACAT Inhibition

(Enzyme)

Rat Liver

Microsomes
3.2 [1][5][8]

Terpendole A
ACAT Inhibition

(Enzyme)

Rat Liver

Microsomes
15.1 [1][5][8]

Terpendole B
ACAT Inhibition

(Enzyme)

Rat Liver

Microsomes
26.8 [1][5][8]

Terpendole C
ACAT Inhibition

(Cell-based)

J774

Macrophages
0.46

Terpendole D
ACAT Inhibition

(Cell-based)

J774

Macrophages
0.048

Table 1: ACAT inhibitory activity of Terpendole C and related compounds.
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Compound Assay Type Cell Line CD₅₀ (µM)

Specificity

Index

(CD₅₀/IC₅₀)

Reference(s)

Terpendole C Cytotoxicity
J774

Macrophages
> 24.1 > 52

Terpendole D Cytotoxicity
J774

Macrophages
> 24.8 > 520

Table 2: Cytotoxicity of Terpendole C and D in J774 macrophages.

Experimental Protocols
Isolation and Purification of Terpendole C
This protocol describes a general method for the isolation of terpendoles from a culture of

Albophoma yamanashiensis.

Fermentation: Culture Albophoma yamanashiensis in a suitable production medium.

Extraction: After cultivation, separate the mycelia from the culture broth by filtration. Extract

the broth with an organic solvent such as ethyl acetate.

Concentration: Concentrate the ethyl acetate extract under reduced pressure to yield a crude

extract.

Chromatography:

Subject the crude extract to silica gel column chromatography.

Elute with a stepwise gradient of solvents (e.g., n-hexane, chloroform, and methanol) to

separate fractions.

Monitor fractions using Thin Layer Chromatography (TLC).

Purification: Pool the fractions containing Terpendole C and further purify using preparative

High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
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In Vitro ACAT Inhibition Assay (Rat Liver Microsomes)
This protocol is based on methods used to determine the IC₅₀ value of ACAT inhibitors.[9][10]

Microsome Preparation: Isolate microsomal fractions from rat liver tissue via differential

centrifugation.[9] Measure and standardize the protein concentration of the microsomal

preparation.

Assay Mixture: In a microtube, combine the following:

50 µg of microsomal protein.

Bovine Serum Albumin (BSA).

Free cholesterol substrate.

Varying concentrations of Terpendole C (dissolved in a suitable solvent like DMSO).

Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

Pre-incubation: Incubate the mixture for 5-10 minutes at 37°C.

Reaction Initiation: Start the enzymatic reaction by adding a radiolabeled substrate, such as

[1-¹⁴C]oleoyl-CoA.

Incubation: Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 37°C.

Reaction Termination & Extraction: Stop the reaction by adding a mixture of

chloroform:methanol (2:1). Vortex and centrifuge to separate the phases.

Analysis:

Collect the lower organic phase containing the lipids.

Spot the extracted lipids onto a TLC plate and develop the plate using a solvent system

(e.g., hexane:diethyl ether:acetic acid).

Visualize the separated cholesteryl ester (CE) bands.
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Scrape the CE bands and quantify the radioactivity using a scintillation counter.

Calculation: Calculate the percentage of inhibition for each concentration of Terpendole C
relative to a control without the inhibitor. Determine the IC₅₀ value by plotting the percent

inhibition against the log of the inhibitor concentration.

Cytotoxicity Assay (J774 Macrophages)
This protocol describes a general method for assessing the cytotoxicity of Terpendole C using

the J774 macrophage cell line.[11][12][13][14]

Cell Culture: Culture J774 murine macrophage cells in a suitable medium (e.g., DMEM)

supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, in a humidified incubator

at 37°C and 5% CO₂.

Cell Seeding: Seed the J774 cells into a 96-well plate at a predetermined density and allow

them to adhere overnight.

Compound Treatment: Prepare serial dilutions of Terpendole C in the culture medium.

Remove the old medium from the cells and add the medium containing the different

concentrations of Terpendole C. Include appropriate vehicle controls (e.g., DMSO).

Incubation: Incubate the cells with the compound for a specified period (e.g., 24 or 48 hours).

Viability Assessment (MTT Assay Example):

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each

well and incubate for 2-4 hours to allow for the formation of formazan crystals.

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a

solution of SDS in HCl).

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a

microplate reader.

Calculation: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Determine the CD₅₀ (concentration causing 50% cytotoxicity) value from the

dose-response curve.
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Tremorgenic Activity Bioassay (Mouse Model)
This protocol outlines a method for the qualitative and semi-quantitative assessment of

tremorgenic activity in mice.[15][16]

Animal Model: Use a suitable strain of laboratory mice (e.g., Swiss Webster). Acclimatize the

animals to the laboratory conditions before the experiment.

Compound Administration: Dissolve Terpendole C in a suitable vehicle (e.g., corn oil,

DMSO). Administer the compound to the mice via a specific route, such as intraperitoneal

(IP) injection, at various doses. Include a control group that receives only the vehicle.

Observation: Place each mouse in an individual observation cage. Observe the mice

continuously for the onset, intensity, and duration of tremors for a set period (e.g., 60-120

minutes).

Scoring: Score the intensity of tremors at regular intervals using a standardized scoring

system (e.g., 0 = no tremors; 1 = mild, intermittent tremors; 2 = moderate, continuous

tremors; 3 = severe, whole-body tremors affecting posture and movement).

Data Analysis: Analyze the tremor scores over time for each dose group. Note the time to

onset and the duration of the tremorgenic effects. Compare the results between the different

dose groups and the control group to assess the dose-dependent nature of the activity.

Mechanism of Action & Signaling Pathways
ACAT Inhibition Pathway
The primary mechanism of Terpendole C in lipid metabolism is the direct inhibition of the ACAT

enzyme. By blocking the active site of ACAT, Terpendole C prevents the esterification of free

cholesterol. This leads to a decrease in the cellular pool of cholesteryl esters and a subsequent

increase in free cholesterol levels. This disruption in cholesterol homeostasis can influence

cellular processes such as foam cell formation, which is a key event in the development of

atherosclerosis.[5]
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Caption: Mechanism of ACAT inhibition by Terpendole C.

Tremorgenic Activity Pathway
The tremorgenic effects of indole-diterpenes are primarily attributed to their ability to inhibit

large-conductance Ca²⁺-activated potassium channels (BK channels).[7] These channels are

crucial for regulating neuronal excitability by contributing to the repolarization phase of the

action potential. By blocking BK channels, Terpendole C likely causes prolonged

depolarization of neuronal membranes, leading to uncontrolled neurotransmitter release and

neuronal hyperexcitability, which manifests as tremors.
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Caption: Proposed mechanism of Terpendole C-induced tremorgenicity via BK channel

inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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